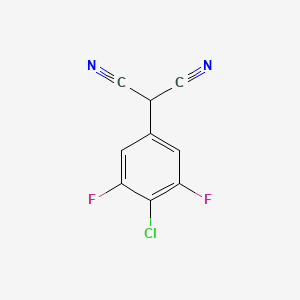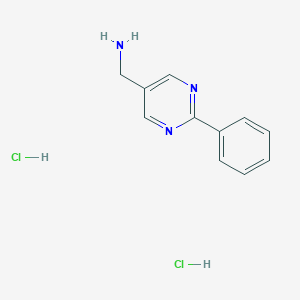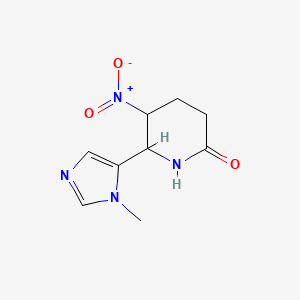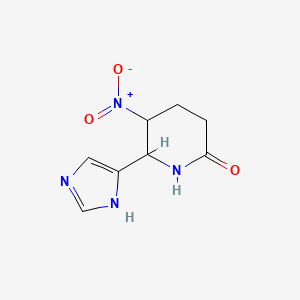
methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride, also known as 3-Amino-4-(4-chlorophenyl)butanoic acid methyl ester hydrochloride, is an organic compound that is widely used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It is a white crystalline solid with a molecular weight of 283.7 g/mol and a melting point of 135-137°C. The compound is soluble in water, ethanol, and methanol. It is also soluble in dimethyl formamide and dimethyl sulfoxide.
科学的研究の応用
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride has many applications in scientific research. It is used in the synthesis of biochemicals, pharmaceuticals, and other organic compounds. It is also used in the synthesis of novel inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it is used in the synthesis of inhibitors of the enzyme cyclooxygenase, which is involved in the regulation of inflammation.
作用機序
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride is an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Inhibition of this enzyme leads to an increase in the concentration of acetylcholine in the synaptic cleft, which results in increased neurotransmission. In addition, the compound is an inhibitor of the enzyme cyclooxygenase, which is involved in the regulation of inflammation. Inhibition of this enzyme leads to decreased production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride has many biochemical and physiological effects. It is an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Inhibition of this enzyme leads to an increase in the concentration of acetylcholine in the synaptic cleft, which results in increased neurotransmission. In addition, the compound is an inhibitor of the enzyme cyclooxygenase, which is involved in the regulation of inflammation. Inhibition of this enzyme leads to decreased production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
実験室実験の利点と制限
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively easy to synthesize, making it a cost-effective option for researchers. In addition, the compound is soluble in a variety of solvents, making it easy to use in a variety of applications. A limitation of the compound is that it is not very stable, making it difficult to store for long periods of time.
将来の方向性
The use of methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride in scientific research is still in its early stages, and there are many future directions that can be explored. One potential direction is to investigate the compound’s potential as an inhibitor of other enzymes, such as proteases and lipases. In addition, the compound could be used to study the effects of acetylcholine on other physiological processes, such as memory and learning. Finally, the compound could be used to study the effects of inflammation on various diseases, such as cancer and cardiovascular disease.
合成法
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride is synthesized by a two-step process. The first step is the reaction of 4-chlorobenzaldehyde and 3-aminopropionic acid in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting intermediate with hydrochloric acid to form the desired product.
特性
IUPAC Name |
methyl 3-amino-4-(4-chlorophenyl)butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8;/h2-5,10H,6-7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTVJESKHUZDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC=C(C=C1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Amino-4-(4-chlorophenyl)butanoate Hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)

![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)




![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)


